molecular formula C8H9ClFNO B12276011 (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL CAS No. 933786-63-1

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

Cat. No.: B12276011
CAS No.: 933786-63-1
M. Wt: 189.61 g/mol
InChI Key: CYZCJADBZVABTN-QMMMGPOBSA-N
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Description

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-4-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer, which can be achieved using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group, forming a simpler hydrocarbon structure.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of hydrocarbons

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The substituted phenyl ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL
  • 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol
  • 2-Amino-2-(4-fluorophenyl)ethanol

Uniqueness

(2R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Properties

CAS No.

933786-63-1

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

CYZCJADBZVABTN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)F

Origin of Product

United States

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